4-methoxy-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide
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Overview
Description
4-methoxy-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide is a complex organic compound that features a pyridazine ring substituted with a pyrrolidine moiety, a phenyl ring, and a methoxy group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrrolidine derivatives, have been reported to interact with a variety of biological targets .
Mode of Action
The pyrrolidine ring, a common feature in this compound, is known to contribute to the stereochemistry of the molecule and increase three-dimensional coverage due to the non-planarity of the ring . This could potentially influence the compound’s interaction with its targets.
Biochemical Pathways
Compounds containing pyridazin-3(2h)-ones have been reported to inhibit cyclooxygenase (cox) enzymes, which play a crucial role in the production of prostaglandins
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is known to modify physicochemical parameters and obtain the best adme/tox results for drug candidates .
Result of Action
Compounds with similar structures have been reported to exhibit significant activity against mycobacterium tuberculosis h37ra , suggesting potential antimicrobial effects.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, storage conditions can affect the stability of the compound . Furthermore, the compound’s activity may also be influenced by the physiological environment, such as pH, temperature, and the presence of other molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide typically involves multiple steps, starting with the formation of the pyridazine ring. One common approach is the cyclization of hydrazine derivatives with appropriate diketones or ketoesters. The pyrrolidine ring can be introduced through nucleophilic substitution reactions, where a suitable leaving group on the pyridazine ring is replaced by the pyrrolidine moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The pyridazine ring can be reduced to form dihydropyridazine derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a phenol or a quinone derivative, while reduction of the pyridazine ring can produce dihydropyridazine compounds.
Scientific Research Applications
4-methoxy-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and synthetic methodologies.
Biology: The compound’s potential biological activities make it a candidate for studies on enzyme inhibition, receptor binding, and cellular signaling pathways.
Medicine: It may be investigated for its therapeutic potential in treating diseases such as cancer, inflammation, and neurological disorders.
Industry: The compound can be used in the development of new materials, agrochemicals, and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
Pyridazine Derivatives: Compounds like pyridazinone and pyridazine-based drugs (e.g., Zardaverine, Emorfazone) share the pyridazine core and exhibit various biological activities.
Pyrrolidine Derivatives: Compounds such as pyrrolidine-2-one and pyrrolidine-2,5-diones are structurally related and have been studied for their pharmacological properties.
Uniqueness
4-methoxy-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both pyridazine and pyrrolidine rings in a single molecule allows for diverse interactions with biological targets, making it a versatile compound for research and potential therapeutic applications.
Properties
IUPAC Name |
4-methoxy-N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O2/c1-28-19-9-7-16(8-10-19)22(27)23-18-6-4-5-17(15-18)20-11-12-21(25-24-20)26-13-2-3-14-26/h4-12,15H,2-3,13-14H2,1H3,(H,23,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARUSDNVRKIOLOL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)N4CCCC4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.